molecular formula C13H11NO3 B6396048 4-(3-Aminophenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261909-12-9

4-(3-Aminophenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6396048
CAS RN: 1261909-12-9
M. Wt: 229.23 g/mol
InChI Key: JGDULXNYFBPNQG-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-2-hydroxybenzoic acid (also known as 4-aminophenyl-2-hydroxybenzoic acid or APHB) is an organic compound with the formula C8H7NO3. This compound is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also a common starting material for the synthesis of other compounds, such as 4-aminophenyl-2-hydroxybenzamide. APHB has a wide range of applications in the scientific and medical fields, from basic research to clinical applications.

Mechanism of Action

The mechanism of action of APHB is not fully understood. However, it is believed that the compound exerts its effects by interacting with various enzymes and receptors in the body. For example, APHB has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, APHB has been shown to interact with various receptors, such as the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
APHB has a variety of biochemical and physiological effects on the body. In laboratory studies, APHB has been shown to inhibit the production of prostaglandins, which are important for the regulation of inflammation and pain. In addition, APHB has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, and may be useful in treating neurological disorders such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

APHB has several advantages and limitations when used in laboratory experiments. One of the main advantages of APHB is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, APHB is relatively non-toxic and has a wide range of applications in the medical and scientific fields. On the other hand, APHB is not very soluble in water, which can limit its use in certain experiments. Additionally, APHB can be expensive and difficult to obtain in large quantities.

Future Directions

APHB has a wide range of potential applications in the medical and scientific fields. In the future, APHB may be used to develop new drugs and diagnostic agents, as well as to improve existing treatments. Additionally, APHB may be used to further explore its biochemical and physiological effects, such as its anti-inflammatory and anti-cancer properties. Finally, APHB may be used to develop new synthetic methods for the production of other organic compounds.

Synthesis Methods

APHB can be synthesized through a variety of methods. One of the most common methods is the Vilsmeier reaction, which involves the reaction of an aromatic amine with formaldehyde and a mineral acid catalyst. This reaction produces a methylene bridge, which is then reacted with a hydroxyl group to form APHB. Other methods for synthesizing APHB include the Mannich reaction, the Mannich-type reaction, the Beckmann rearrangement, the Knoevenagel condensation, and the Sandmeyer reaction.

Scientific Research Applications

APHB has a wide range of applications in the scientific and medical fields. In basic research, APHB is often used as a model compound for studying the structure and reactivity of organic molecules. It is also used for the synthesis of other organic compounds, such as dyes and pharmaceuticals. In the medical field, APHB is used in the synthesis of various drugs and diagnostic agents, such as radiopaque contrast media and imaging agents.

properties

IUPAC Name

4-(3-aminophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDULXNYFBPNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688640
Record name 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-12-9
Record name 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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